molecular formula C23H23N5O3 B14924498 6-cyclopropyl-3-(3-methoxyphenyl)-N-[1-(1H-pyrazol-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-(3-methoxyphenyl)-N-[1-(1H-pyrazol-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14924498
M. Wt: 417.5 g/mol
InChI Key: IBEFCBXIHBITBU-UHFFFAOYSA-N
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Description

6-cyclopropyl-3-(3-methoxyphenyl)-N-[1-(1H-pyrazol-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropyl group, a methoxyphenyl group, and a pyrazolyl-propyl group attached to an oxazolo-pyridine core.

Preparation Methods

The synthesis of 6-cyclopropyl-3-(3-methoxyphenyl)-N-[1-(1H-pyrazol-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, including the formation of the oxazolo-pyridine core and the subsequent attachment of the various functional groups. The synthetic route typically involves:

    Formation of the Oxazolo-Pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxazolo-pyridine structure.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which may involve the use of diazo compounds and transition metal catalysts.

    Introduction of the Methoxyphenyl Group: This step involves the coupling of a methoxyphenyl precursor with the oxazolo-pyridine core, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the Pyrazolyl-Propyl Group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

6-cyclopropyl-3-(3-methoxyphenyl)-N-[1-(1H-pyrazol-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce additional functional groups or modify existing ones.

Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents, and controlled temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-cyclopropyl-3-(3-methoxyphenyl)-N-[1-(1H-pyrazol-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or tool for studying biological processes, such as enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: The compound may have applications in the development of new materials, such as polymers or coatings, as well as in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-3-(3-methoxyphenyl)-N-[1-(1H-pyrazol-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

6-cyclopropyl-3-(3-methoxyphenyl)-N-[1-(1H-pyrazol-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    Oxazolo-Pyridine Derivatives: These compounds share the oxazolo-pyridine core and may have similar chemical and biological properties.

    Cyclopropyl-Containing Compounds: Compounds with cyclopropyl groups often exhibit unique reactivity and stability, making them valuable in various applications.

    Methoxyphenyl Derivatives: These compounds contain methoxyphenyl groups, which can influence their chemical and biological behavior.

    Pyrazolyl-Propyl Compounds: Compounds with pyrazolyl-propyl groups may have similar pharmacological properties and can be used as reference compounds in research.

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

6-cyclopropyl-3-(3-methoxyphenyl)-N-(1-pyrazol-1-ylpropan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H23N5O3/c1-14(13-28-10-4-9-24-28)25-22(29)18-12-19(15-7-8-15)26-23-20(18)21(27-31-23)16-5-3-6-17(11-16)30-2/h3-6,9-12,14-15H,7-8,13H2,1-2H3,(H,25,29)

InChI Key

IBEFCBXIHBITBU-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC(=CC=C4)OC)C5CC5

Origin of Product

United States

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